molecular formula C9H14N2O3S B495200 1-(Dimethylsulfamoylamino)-4-methoxybenzene CAS No. 82936-47-8

1-(Dimethylsulfamoylamino)-4-methoxybenzene

Cat. No.: B495200
CAS No.: 82936-47-8
M. Wt: 230.29g/mol
InChI Key: BFBAAUYZYSIJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylsulfamoylamino)-4-methoxybenzene is an organic compound characterized by the presence of a dimethylsulfamoylamino group attached to a methoxybenzene ring

Preparation Methods

The synthesis of 1-(Dimethylsulfamoylamino)-4-methoxybenzene typically involves the reaction of 4-methoxyaniline with dimethylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(Dimethylsulfamoylamino)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or thiols replace the methoxy group, forming new derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Dimethylsulfamoylamino)-4-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and cancer.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Dimethylsulfamoylamino)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell growth and proliferation, thereby inducing apoptosis in cancer cells.

Comparison with Similar Compounds

1-(Dimethylsulfamoylamino)-4-methoxybenzene can be compared with other similar compounds, such as:

    1-(Dimethylsulfamoylamino)-4-chlorobenzene: This compound has a chlorine atom instead of a methoxy group, which may result in different chemical reactivity and biological activity.

    1-(Dimethylsulfamoylamino)-4-nitrobenzene: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

    1-(Dimethylsulfamoylamino)-4-aminobenzene: An amino group can enhance the compound’s nucleophilicity and potential for further chemical modifications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(dimethylsulfamoylamino)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)10-8-4-6-9(14-3)7-5-8/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBAAUYZYSIJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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